molecular formula C15H15N3O5S B2814309 methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886950-87-4

methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2814309
CAS No.: 886950-87-4
M. Wt: 349.36
InChI Key: SYJQDVLKGHNHHR-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a bicyclic thienopyridine core. Its structure includes:

  • Position 6: Methyl carboxylate ester, likely serving as a prodrug moiety for improved bioavailability.

Properties

IUPAC Name

methyl 3-carbamoyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-22-15(21)18-5-4-8-10(7-18)24-14(11(8)12(16)19)17-13(20)9-3-2-6-23-9/h2-3,6H,4-5,7H2,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJQDVLKGHNHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the furan-2-carboxamido and carbamoyl groups. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: The compound’s properties make it suitable for use in various industrial applications, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism by which methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its activity.

Comparison with Similar Compounds

Key Observations :

  • Position 2 : Aromatic or conjugated groups (e.g., trimethoxyphenyl, pyridinyl, furan) correlate with antitubulin or kinase-targeting activity. The furan group in the target compound may offer distinct electronic effects compared to bulkier substituents .
  • Position 6 : Methyl/ethyl esters (target, 3a, 4SC-207) are metabolically labile, whereas tert-butyl esters (5a, Schiff base) enhance stability for synthetic intermediates .

Physicochemical Properties

  • Melting Points : Analogs like 3a exhibit high melting points (180–181°C), suggesting crystalline stability due to hydrogen-bonding substituents .
  • NMR Profiles :
    • The furan-2-carboxamido group in the target compound would show distinct aromatic protons (δ ~6.5–7.5 ppm) and amide NH signals (δ ~9–10 ppm) .
    • Carbamoyl protons (position 3) resonate near δ ~6.5–7.0 ppm, as seen in 5a .

Biological Activity

Methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C₁₅H₁₅N₃O₄S
  • Molecular Weight : 335.36 g/mol
  • CAS Number : 886950-87-4

The structure includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities, including anticancer properties.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors in biological systems. For instance, it could inhibit cytochrome P450 enzymes (CYP17), which are crucial in steroidogenesis and cancer progression .
  • Cell Cycle Modulation : Studies indicate that compounds with similar structures can influence cell cycle progression and induce apoptosis in cancer cells .
  • Antiviral Activity : Related compounds have shown potential as inhibitors of viral proteases, suggesting that methyl 3-carbamoyl derivatives might exhibit antiviral properties .

Anticancer Activity

Recent studies have demonstrated that thieno[2,3-c]pyridine derivatives possess significant anticancer activity. For example:

  • In vitro Studies : Compounds similar to methyl 3-carbamoyl derivatives were tested against various cancer cell lines (e.g., prostate, breast). One compound exhibited an IC₅₀ value of 2.08 µM against PC-3 prostate cancer cells .
  • Mechanistic Insights : The anticancer effects are attributed to the inhibition of CYP17 enzyme activity, leading to decreased testosterone levels in prostate cancer models .

Antiviral Activity

Research on furan derivatives has indicated potential antiviral effects:

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study evaluated a series of thieno[2,3-c]pyridine derivatives for their anticancer properties against multiple human cancer cell lines.
    • Results indicated that certain derivatives showed significant growth inhibition with IC₅₀ values ranging from nanomolar to micromolar concentrations .
  • Mechanistic Study on CYP17 Inhibition :
    • Another investigation focused on the mechanism by which thieno[2,3-c]pyridines inhibit CYP17.
    • The study provided evidence that these compounds could effectively disrupt androgen synthesis in prostate cancer cells .

Q & A

Q. Analytical validation :

  • HPLC : To monitor reaction progress and assess purity (>95% recommended for biological assays) .
  • NMR spectroscopy : 1H/13C NMR for structural confirmation, focusing on characteristic peaks (e.g., furan protons at δ 7.5–8.0 ppm, carbamate carbonyl at ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 408.12) .

Advanced: How can researchers optimize cyclization reactions using statistical experimental design?

Cyclization steps often suffer from low yields due to competing side reactions. A Design of Experiments (DoE) approach minimizes trial-and-error:

  • Parameters to optimize : Temperature (70–120°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., p-TsOH at 0.1–1.0 eq.), and reaction time (4–24 hrs) .
  • Response surface methodology (RSM) : Identifies interactions between variables. For example, a Central Composite Design (CCD) might reveal that high temperatures (>100°C) in DMF maximize yield but risk decomposition .

Q. Example optimization table :

ConditionSolventTemp (°C)Catalyst (eq.)Yield (%)
1DMF800.562
2THF1000.755
3DMF1001.078

Post-optimization, yields improved from ~50% to >75% .

Basic: What in vitro assays are recommended for initial evaluation of antitumor activity?

  • Cell viability assays :
    • MTT assay : Measure IC50 values against cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) after 48–72 hr exposure .
    • Colony formation : Assess long-term proliferation inhibition.
  • Mechanistic assays :
    • Annexin V/PI staining : Quantify apoptosis via flow cytometry .
    • Cell cycle analysis : Detect G1/S or G2/M arrest using propidium iodide staining .

Q. Typical IC50 data :

Cell LineIC50 (µM)Reference
MCF-712.3
A54918.7
HeLa24.5

Advanced: How to investigate discrepancies in IC50 values across cancer cell lines?

Discrepancies may arise from differences in cellular uptake, metabolic stability, or target expression. Methodological approaches include:

  • Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS to rule out uptake issues .
  • Proteomics/Transcriptomics : Compare expression levels of putative targets (e.g., kinases, apoptosis regulators) in sensitive vs. resistant lines .
  • Resistance induction : Generate resistant cell lines via prolonged sublethal dosing and identify mutations via whole-exome sequencing .

Case study : A 3-fold higher IC50 in HeLa vs. MCF-7 correlated with reduced caspase-3 activation, suggesting pathway-specific resistance .

Basic: What are the key handling and storage protocols for this compound in a research lab?

  • Handling :
    • PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
    • Ventilation : Use fume hoods to minimize inhalation (H335 risk) .
  • Storage :
    • Conditions : Tightly sealed in amber glass at –20°C under inert gas (N2/Ar) to prevent hydrolysis/oxidation .
    • Stability : Monitor via HPLC every 6 months; discard if purity drops below 90% .

Advanced: How to resolve conflicting reports on its antimicrobial efficacy?

Contradictory MIC values (e.g., Gram-positive vs. Gram-negative bacteria) may stem from assay variability. Mitigation strategies:

  • Standardized protocols : Follow CLSI guidelines for broth microdilution, using consistent inoculum sizes (1–5 x 10^5 CFU/mL) .
  • Checkerboard assays : Test synergy with established antibiotics (e.g., β-lactams) to identify combinatorial effects .
  • Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to confirm if efficacy correlates with membrane disruption .

Advanced: What computational methods predict binding modes to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR) or tubulin .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable complexes) .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on furan enhance potency) .

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